(E)-3-(4-methoxycyclohexa-2,4-dien-1-yl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
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Overview
Description
(E)-3-(4-methoxycyclohexa-2,4-dien-1-yl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a methoxy-substituted cyclohexadienyl ring and a trihydroxyphenyl group connected by a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxycyclohexa-2,4-dien-1-yl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one typically involves the following steps:
Aldol Condensation: The initial step often involves an aldol condensation between 4-methoxybenzaldehyde and 2,4,6-trihydroxyacetophenone under basic conditions to form the intermediate chalcone.
Cyclization: The intermediate undergoes cyclization to form the desired compound. This step may require acidic or basic catalysts and specific temperature conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-methoxycyclohexa-2,4-dien-1-yl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxy or hydroxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration with nitric acid.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-3-(4-methoxycyclohexa-2,4-dien-1-yl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one serves as a precursor for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of natural products and pharmaceuticals.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may exhibit antioxidant, anti-inflammatory, or anticancer properties, making it a candidate for drug development and biological studies.
Industry
In materials science, the compound can be used in the development of organic semiconductors, dyes, and polymers. Its ability to undergo various chemical modifications allows for the design of materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of (E)-3-(4-methoxycyclohexa-2,4-dien-1-yl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one is likely mediated through its interaction with cellular targets such as enzymes or receptors. The compound’s hydroxy groups can form hydrogen bonds with active sites, while the methoxy group may enhance membrane permeability. The propenone linkage can participate in Michael addition reactions, potentially modifying biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Chalcones: Compounds with a similar propenone linkage but different substituents.
Flavonoids: Natural products with structural similarities, often exhibiting biological activity.
Curcuminoids: Compounds like curcumin, which share the propenone linkage and phenolic groups.
Uniqueness
(E)-3-(4-methoxycyclohexa-2,4-dien-1-yl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one is unique due to its specific combination of a methoxy-substituted cyclohexadienyl ring and a trihydroxyphenyl group. This structure provides a distinct set of chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
(E)-3-(4-methoxycyclohexa-2,4-dien-1-yl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-21-12-5-2-10(3-6-12)4-7-13(18)16-14(19)8-11(17)9-15(16)20/h2,4-10,17,19-20H,3H2,1H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDUFACNJPUOJC-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCC(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CCC(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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